molecular formula C26H29Cl2N5O3 B1684425 Bosutinib CAS No. 380843-75-4

Bosutinib

Numéro de catalogue: B1684425
Numéro CAS: 380843-75-4
Poids moléculaire: 530.4 g/mol
Clé InChI: UBPYILGKFZZVDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Bosutinib is an orally active, dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) following resistance or intolerance to previous treatments . Originally approved for CML, research has expanded to explore its potential in treating other conditions, such as amyotrophic lateral sclerosis (ALS) .

This compound for Chronic Myeloid Leukemia (CML)

This compound is effective for patients with CML who have previously been treated with tyrosine kinase inhibitors (TKIs) . The phase 4 BYOND trial studied this compound in CML patients resistant or intolerant to prior TKIs, using a starting dose of 500 mg daily .

Efficacy:

  • At the conclusion of the study, with a median follow-up of 47.8 months, 48.1% of patients with Philadelphia chromosome-positive chronic phase CML were still undergoing treatment .
  • Among those who could be evaluated, 71.8% attained or maintained a major molecular response (MMR), and 59.7% achieved a molecular response (MR)4 at any point during the treatment .
  • The probability of maintaining MMR at 36 months was 87.2%, while the probability of maintaining MR4 was 80.7% .
  • The overall survival rate at 48 months was 88.3% .
  • In patients <65, 65–74, and ≥75 years of age, cumulative major molecular response rates at any time on treatment were 73.6%, 64.5%, and 74.1%, respectively .
  • In patients with mCCI scores of 2, 3, and ≥4, cumulative major molecular response rates were 77.9%, 63.0%, and 59.3%, respectively .
  • The median time to MMR in responders was 9.0 months for this compound, compared to 11.9 months for imatinib .
  • After 60 months of follow-up, the estimated overall survival rate was 95% in the this compound group and 94% in the imatinib group .

Safety and Tolerability: Long-term adverse events were consistent with this compound's known safety profile, and no new safety issues were identified . Managing adverse events through dose reduction helped maintain efficacy while improving tolerability . Older patients (≥75 years) and those with a high comorbidity burden (mCCI ≥4) may require closer monitoring due to the increased risk of treatment-emergent adverse events .

Dose Management: The starting dose of this compound in the BYOND trial was 500 mg daily . The management of adverse events through dose reduction maintained efficacy while improving tolerability .

This compound for Amyotrophic Lateral Sclerosis (ALS)

This compound is being explored as a potential treatment for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .

Preclinical Studies: this compound showed neuroprotective effects in cell-based assays and mouse models of ALS, leading to clinical trials to develop it as a therapeutic drug for ALS .

Phase 1 Study: A phase 1 dose-escalation study evaluated the safety and tolerability of this compound in ALS patients .

  • The study included patients whose total ALSFRS-R scores decreased by 1-3 points during the 12-week .
  • No dose-limiting toxicities (DLTs) were observed up to 300 mg daily, but DLTs were observed in 3/3 patients in the 400 mg daily cohort .
  • The most common adverse events were gastrointestinal issues (92.3%), liver function-related issues (53.8%), and rash (23.1%) .
  • A subset of patients (5/9) responded well to this compound treatment over the 12-week treatment period .
  • Treatment-responsive patients had lower levels of plasma neurofilament light chain (NFL) .

Phase 2 Study: A phase 2 clinical trial achieved its primary endpoints, supporting further development of this compound as an ALS treatment .

Chemical Properties and Analysis

This compound's liquid chromatography analytical method has been developed and optimized using HPLC . Column temperature, mobile phase B composition, and buffer pH were identified as critical factors .

Drug Interactions

Mécanisme D'action

Target of Action

Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML) due to the reciprocal translocation t (9;22) (q34;q11) . The drug also inhibits most resistance-conferring BCR-ABL mutations except V299L and T315 .

Mode of Action

This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells. It functions as a competitive inhibitor of both Src and ABL tyrosine kinases . By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation.

Biochemical Pathways

This compound affects several biochemical pathways due to its dual inhibition of Src and ABL kinase. The BCR-ABL fusion protein, which is a target of this compound, is a deregulated tyrosine kinase that activates several proliferative and antiapoptotic signaling pathways . By inhibiting this protein, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation.

Pharmacokinetics

This compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . Peak plasma concentrations of this compound occur at 4–6 h following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell proliferation, migration, and invasion of cancer cell lines . It also promotes cell-to-cell adhesions and a membrane localization of beta-catenin, a phosphoprotein that functions as both a structural component of the cell adhesion/actin cytoskeleton network and a signaling molecule . This compound also stimulates bacterial killing by elevating the intracellular levels of reactive oxygen species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Additionally, hepatic and renal impairment can increase the exposure to this compound . Therefore, coadministration of this compound with strong or moderate CYP3A inhibitors or inducers should be avoided .

Analyse Des Réactions Chimiques

Bosutinib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est connu pour inhiber l'autophosphorylation des kinases Abl et Src, ce qui entraîne l'inhibition de la croissance cellulaire et l'induction de l'apoptose . Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions sont généralement des métabolites inactifs qui sont excrétés de l'organisme .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour le traitement de la leucémie myéloïde chronique, en particulier chez les patients résistants ou intolérants aux autres inhibiteurs de tyrosine kinase . En recherche biologique, le this compound est utilisé pour étudier les voies de signalisation impliquées dans la prolifération et la survie des cellules cancéreuses . Il est également utilisé dans le développement de nouveaux agents thérapeutiques ciblant les tyrosine kinases .

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase BCR-ABL, qui est responsable de la prolifération incontrôlée des cellules leucémiques . C'est un inhibiteur compétitif de l'ATP qui se lie au site de liaison de l'ATP de la kinase, empêchant son activation . This compound inhibe également d'autres kinases telles que Src, Lyn et Hck, qui jouent un rôle dans la signalisation des cellules cancéreuses . Cette double inhibition conduit à la suppression de la croissance des cellules cancéreuses et à l'induction de l'apoptose .

Activité Biologique

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML). This article explores its biological activity, efficacy, safety profile, and relevant case studies based on diverse sources.

This compound exerts its therapeutic effects by inhibiting the activity of the Bcr-Abl fusion protein, which is responsible for the pathogenesis of CML. In addition to targeting Bcr-Abl, this compound also inhibits Src family kinases, which play a role in tumor progression and metastasis. This dual inhibition is crucial for overcoming resistance to other tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib.

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with CML:

  • Phase 1/2 Study : A study involving 118 patients who had previously been treated with imatinib showed that this compound achieved a major cytogenetic response in 32% of patients and a complete hematologic response in 73% . The median follow-up was 28.5 months.
  • Phase 3 BFORE Trial : This trial compared this compound with imatinib in newly diagnosed chronic phase CML patients. Results indicated that this compound provided superior major molecular response rates across different risk groups, particularly benefiting high-risk patients . At five years, the overall survival rate was reported at 88.3% .
  • BYOND Trial : In this phase 4 trial involving 163 previously treated patients, this compound maintained a major molecular response rate of 71.8% at any time during treatment . The median follow-up was 47.8 months.

Safety Profile

The safety profile of this compound has been consistent across studies. Common treatment-emergent adverse events (TEAEs) include:

  • Gastrointestinal Issues : Diarrhea (8%) and rash (4%) were among the most frequently reported grade 3/4 nonhematologic adverse events .
  • Long-term Safety : No new safety signals were identified over extended follow-up periods, with long-term adverse events aligning with known profiles .

Case Studies

  • Real-World Evidence : A retrospective observational study highlighted that among 84 chronic phase patients switching to this compound due to resistance or intolerance to prior TKIs, complete cytogenetic response rates were 67%, with an overall survival rate of 91% at two years post-initiation .
  • Comparative Effectiveness : In a study comparing this compound with imatinib for newly diagnosed CML, this compound demonstrated better efficacy and a manageable safety profile, reinforcing its position as a preferred first-line therapy in specific patient populations .

Summary of Key Findings

Study TypePatient PopulationMajor Molecular Response RateOverall Survival RateCommon Adverse Events
Phase 1/2 StudyPreviously treated CML patients32%Not specifiedDiarrhea, rash
Phase 3 BFORE TrialNewly diagnosed CML patientsSuperior to imatinib88.3% at 5 yearsConsistent long-term AEs
BYOND TrialPreviously treated CML patients71.8%Not specifiedSimilar to known profiles
Real-World StudyChronic phase CML patients67%91% at 2 yearsDiarrhea, rash

Propriétés

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861568
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

380843-75-4
Record name Bosutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380843-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bosutinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosutinib
Reactant of Route 2
Bosutinib
Reactant of Route 3
Bosutinib
Reactant of Route 4
Reactant of Route 4
Bosutinib
Reactant of Route 5
Reactant of Route 5
Bosutinib
Reactant of Route 6
Reactant of Route 6
Bosutinib
Customer
Q & A

A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:

    ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of this compound.

    ANone: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on this compound.

    A: this compound functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].

    A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of this compound's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of this compound and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.

    A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for this compound's binding affinity to target kinases []. Studies comparing this compound with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in this compound to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].

    ANone: The research papers provided concentrate on the clinical and pharmacological aspects of this compound, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding this compound, please consult relevant safety data sheets and regulatory guidelines.

    ANone: Several research papers provide insights into the PK/PD profile of this compound:

      ANone: Numerous studies highlight the efficacy of this compound in both laboratory and clinical settings:

        A: The safety and tolerability of this compound have been extensively evaluated in clinical trials [, , , , ].

        Avertissement et informations sur les produits de recherche in vitro

        Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.